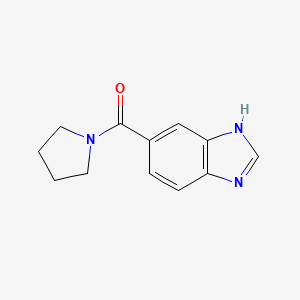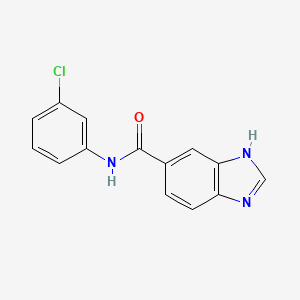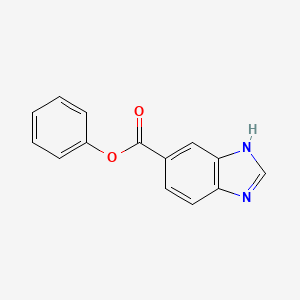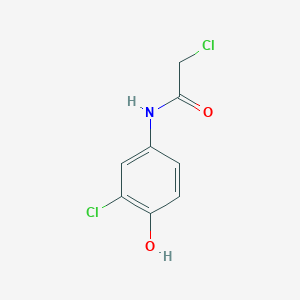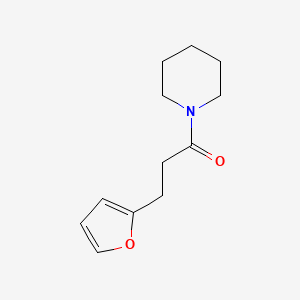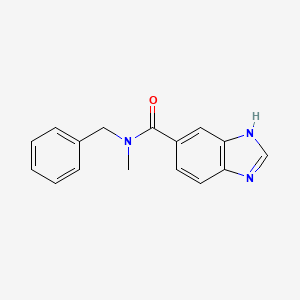
N-benzyl-N-methyl-3H-benzimidazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-methyl-3H-benzimidazole-5-carboxamide, also known as BMVC, is a heterocyclic compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is synthesized through a multistep process involving the reaction of benzylamine, methyl isocyanate, and 2-aminobenzimidazole. BMVC has been shown to exhibit anticonvulsant, anti-inflammatory, and analgesic effects in preclinical studies.
Mecanismo De Acción
N-benzyl-N-methyl-3H-benzimidazole-5-carboxamide has been shown to inhibit voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This inhibition results in a decrease in the excitability of neurons, which may underlie the anticonvulsant effects of this compound. Additionally, this compound has been shown to modulate the activity of inflammatory mediators, such as TNF-α and IL-6, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anticonvulsant, anti-inflammatory, and analgesic effects in preclinical studies. These effects are thought to be mediated through the inhibition of voltage-gated sodium channels and the modulation of the activity of inflammatory mediators. Additionally, this compound has been shown to have low toxicity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-benzyl-N-methyl-3H-benzimidazole-5-carboxamide in lab experiments is its potential pharmacological properties, which may be useful in the development of new drugs for the treatment of neurological disorders, inflammation, and pain. However, a limitation of using this compound in lab experiments is its low solubility in water, which may make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on N-benzyl-N-methyl-3H-benzimidazole-5-carboxamide. One direction is to further investigate its potential pharmacological properties, particularly in the context of neurological disorders, inflammation, and pain. Another direction is to develop more efficient synthesis methods for this compound, which may increase its availability for research purposes. Additionally, research could be conducted to investigate the potential toxicity of this compound in humans, as well as its pharmacokinetics and pharmacodynamics.
Métodos De Síntesis
The synthesis of N-benzyl-N-methyl-3H-benzimidazole-5-carboxamide involves a series of chemical reactions that occur in multiple steps. The first step involves the reaction of benzylamine and methyl isocyanate to form N-benzyl-N-methylcarbamoylbenzylamine. This intermediate is then reacted with 2-aminobenzimidazole to produce this compound. The overall yield of this process is approximately 50%.
Aplicaciones Científicas De Investigación
N-benzyl-N-methyl-3H-benzimidazole-5-carboxamide has been studied for its potential pharmacological properties. In preclinical studies, this compound has been shown to exhibit anticonvulsant, anti-inflammatory, and analgesic effects. These effects are thought to be mediated through the inhibition of voltage-gated sodium channels and the modulation of the activity of inflammatory mediators.
Propiedades
IUPAC Name |
N-benzyl-N-methyl-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-19(10-12-5-3-2-4-6-12)16(20)13-7-8-14-15(9-13)18-11-17-14/h2-9,11H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRVIDJANVGRGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)N=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Imidazol-1-ylpropylamino)methyl]benzonitrile](/img/structure/B7458509.png)

![1-[2-(N-methylanilino)acetyl]imidazolidin-2-one](/img/structure/B7458518.png)
![2-[Methyl(2-phenylpropanoyl)amino]butanoic acid](/img/structure/B7458525.png)
![4-(4-methylpiperidin-1-yl)sulfonyl-N-[(4-sulfamoylphenyl)methyl]benzamide](/img/structure/B7458527.png)
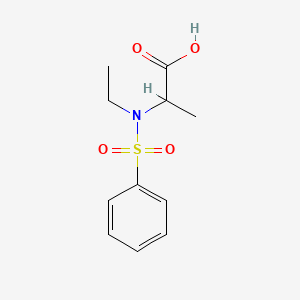
![3-methylbutyl 2-amino-1-(2-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7458547.png)
![N-[4-[2-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propanoyl]phenyl]acetamide](/img/structure/B7458550.png)
